molecular formula C21H21FN4OS B11505474 3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Katalognummer: B11505474
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: JELVHEURSITVPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Classification and Nomenclature of Fused Heterocyclic Systems

The core structure belongs to the triazolo[3,4-b]thiadiazine system, a bicyclic framework formed by fusion of 1,2,4-triazole and 1,3,4-thiadiazine rings. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for such fused systems follows specific rules for bond labeling and substituent positioning.

Positional Isomerism in Triazolo[3,4-b]thiadiazine Scaffolds

Positional isomerism arises from variations in fusion sites between the triazole and thiadiazine rings. The "[3,4-b]" designation indicates that atoms 3 and 4 of the triazole ring (labeled a and b bonds) fuse with the b edge of the thiadiazine ring (Figure 1). Alternative fusion patterns (e.g., [3,4-c] or [2,3-a]) would produce distinct regioisomers with different electronic distributions.

Table 1: Common fusion patterns in triazolothiadiazine derivatives

Fusion Site Example Compound Key Spectral Features (1H NMR)
[3,4-b] Target compound Methylene singlet: δ 4.58–4.40 ppm
[2,3-a] 3-ethyl-6-(4-nitrophenyl) Aliphatic CH2: δ 1.30–1.45 ppm
[4,5-c] 6-(4-fluorophenyl)benzoxazin Aromatic protons: δ 7.25–7.80 ppm

The dominance of the [3,4-b] isomer in synthetic protocols stems from kinetic control during cyclocondensation reactions, where steric factors favor fusion at the less hindered triazole positions.

Substituent Effects of 4-tert-Butylphenoxy and 4-Fluorophenyl Groups

The 4-tert-butylphenoxy methyl group at position 3 and 4-fluorophenyl group at position 6 introduce distinct electronic and steric perturbations:

Electronic Contributions
  • 4-Fluorophenyl : The fluorine atom exerts strong electron-withdrawing effects (-I: inductive withdrawal) through σ-bond polarization, reducing electron density at the thiadiazine ring. This is evidenced by upfield shifts of adjacent protons in 1H NMR (Δδ ≈ 0.15 ppm vs. phenyl analogs).
  • 4-tert-Butylphenoxy : The tert-butyl group provides steric bulk while the phenoxy oxygen donates electrons via resonance (+M effect), creating localized electron-rich regions. FTIR spectra show characteristic C-O-C stretches at 1240–1260 cm⁻¹.
Steric Considerations

Molecular modeling studies indicate that the tert-butyl group (van der Waals volume ≈ 100 ų) induces a 15–20° dihedral angle between the phenoxy ring and triazole plane, reducing π-π stacking interactions. Conversely, the smaller fluorine atom (van der Waals volume ≈ 12 ų) allows planar alignment of the 4-fluorophenyl group with the thiadiazine ring.

Equation 1: Hammett substituent constants for electronic effects
$$
\sigma{\text{meta}} = +0.34 \, (\text{F}) \quad \text{vs.} \quad \sigma{\text{para}} = -0.20 \, (\text{O-tert-butyl})
$$
This quantitative framework explains the opposing electronic influences of the two substituents.

The interplay between these groups creates a polarized electronic environment that enhances binding affinity in enzyme inhibition assays, though specific pharmacological applications fall outside this structural analysis.

Eigenschaften

Molekularformel

C21H21FN4OS

Molekulargewicht

396.5 g/mol

IUPAC-Name

3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C21H21FN4OS/c1-21(2,3)15-6-10-17(11-7-15)27-12-19-23-24-20-26(19)25-18(13-28-20)14-4-8-16(22)9-5-14/h4-11H,12-13H2,1-3H3

InChI-Schlüssel

JELVHEURSITVPU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation Route

The primary method involves reacting 4-amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol with 4-tert-butylphenoxyacetyl chloride (or bromide) under basic conditions. This one-pot reaction proceeds via nucleophilic substitution and subsequent cyclization:

Reaction Scheme:

  • Thiol activation : Deprotonation of the triazole-thiol using a base (e.g., K₂CO₃ or Et₃N).

  • Nucleophilic substitution : Attack of the thiolate on the α-halocarbonyl compound.

  • Cyclization : Intramolecular dehydration forms the thiadiazine ring.

Example Conditions:

ComponentQuantity/Concentration
4-Amino-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol1.0 equiv
4-tert-Butylphenoxyacetyl bromide1.2 equiv
SolventEthanol or DMF
BaseTriethylamine (2.0 equiv)
TemperatureReflux (80–100°C)
Time6–8 hours
Yield65–75%

This method is favored for its simplicity but requires careful control of stoichiometry to minimize byproducts like disulfides.

Alternative Pathways

Suzuki-Miyaura Coupling for Aryl Group Introduction

For higher regioselectivity, the 4-fluorophenyl group can be introduced via palladium-catalyzed cross-coupling after constructing the triazolo-thiadiazine core. A boronic ester derivative of the triazolo-thiadiazine intermediate is coupled with 4-fluorophenylboronic acid:

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 90°C, 12 hours

  • Yield: 60–70%

Post-Cyclization Alkylation

The 4-tert-butylphenoxymethyl group is introduced via alkylation of a pre-formed triazolo-thiadiazine intermediate. For example, 6-(4-fluorophenyl)-7H-triazolo[3,4-b][1,thiadiazin-3-ylmethanol is treated with 4-tert-butylphenol under Mitsunobu conditions:

Reagents:

  • DIAD (Diisopropyl azodicarboxylate)

  • PPh₃

  • Solvent: THF

  • Yield: 55–65%

Optimization and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions.

  • Ethanol or methanol is preferred for cyclocondensation due to better solubility of intermediates.

  • Weak bases (e.g., NaHCO₃) reduce hydrolysis of α-halocarbonyl reagents compared to strong bases.

Purification Techniques

  • Recrystallization : Heptane/ethyl acetate mixtures yield high-purity crystals (>98%).

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1) removes unreacted starting materials.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.35 (s, 9H, C(CH₃)₃), 4.85 (s, 2H, OCH₂), 6.85–7.45 (m, 8H, Ar-H)
¹³C NMR δ 31.2 (C(CH₃)₃), 68.5 (OCH₂), 115–160 (Ar-C), 165.2 (C=N)
IR (KBr)1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C), 830 cm⁻¹ (C-F)
MS (ESI+)m/z 396.5 [M+H]⁺

X-ray Crystallography

Crystallographic studies confirm the twist-boat conformation of the thiadiazine ring and dihedral angles between substituents (e.g., 10.54° between triazolo-thiadiazine and 4-fluorophenyl groups).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationOne-pot, scalableRequires excess α-halocarbonyl65–75%
Suzuki CouplingHigh regioselectivityCostly catalysts60–70%
Post-AlkylationFlexible substitutionMulti-step55–65%

Industrial and Patent Considerations

Patent US3108101A highlights the use of chloroformate intermediates for triazine synthesis, which can be adapted for introducing the 4-tert-butylphenoxymethyl group via esterification. Recent advancements employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 8 hours) .

Analyse Chemischer Reaktionen

3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs due to its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Studies: It is used in various biological studies to understand its mechanism of action and its effects on different biological pathways.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-triazolothiadiazine can be inferred through comparisons with analogs sharing the triazolothiadiazine scaffold and related substituents.

Anticancer Activity
  • Compound 113h (6-(p-chlorophenyl)-3-(arylidenyl)-7H-triazolothiadiazine): Exhibited a mean growth inhibition of 45.44% across NCI-60 cancer cell lines. The p-chlorophenyl group at C-6 was critical for activity, suggesting that electron-withdrawing substituents enhance anticancer potency .
  • 3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-triazolothiadiazine: Demonstrated potent tubulin inhibition, inducing G2/M arrest and apoptosis in SGC-7901 and HeLa cells (IC50 < 1 µM) .
  • 6-Adamantyl-3-aryl-triazolothiadiazines : Substitutions at C-3 with fluorophenyl groups (e.g., 4-fluorophenyl) improved antiproliferative activity against breast cancer cell lines (IC50 = 2.1–8.7 µM) .

Table 1: Anticancer Activity of Triazolothiadiazine Derivatives

Compound Substituents (C-3/C-6) Target Activity IC50/Inhibition (%) Reference
113h p-Chlorophenyl/arylidenyl NCI-60 cell lines 45.44% inhibition
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl) Methoxyphenyl/aminomethoxyphenyl Tubulin inhibition (HeLa) <1 µM
6-Adamantyl-3-(4-fluorophenyl) Adamantyl/4-fluorophenyl MDA-MB-231 breast cancer 2.1 µM
Antimicrobial Activity
  • 128d, 128i, 128h (6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-triazolothiadiazines): Showed MIC values of 1.56–3.125 mg/ml against E. coli, P. aeruginosa, and B. cereus .
  • 7a, 7b (3-dimethoxyphenyl-6-phenyl-triazolothiadiazines): Exhibited superior antibacterial activity compared to ampicillin, with MICs of 6.25–12.5 mg/L against S. aureus and E. coli .

Table 2: Antimicrobial Activity of Triazolothiadiazine Derivatives

Compound Substituents (C-3/C-6) Target Pathogen MIC Value Reference
128d 4-Methylsulfonylbenzyl/aryl E. coli 3.125 mg/ml
7a 3,4-Dimethoxyphenyl/phenyl S. aureus 6.25 mg/L
Enzyme Inhibition
  • 152f (3-pyridinyl-7H-triazolothiadiazine): Inhibited acetylcholinesterase (EeAChE) with IC50 = 13.66 µM, outperforming neostigmine .
  • 5F (3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-triazolothiadiazine): Showed nanomolar inhibition of PDE4A (IC50 = 2.3 nM) with >100-fold selectivity over other PDE isoforms .

Table 3: Enzyme Inhibition by Triazolothiadiazine Derivatives

Compound Target Enzyme IC50 Value Selectivity Reference
152f Acetylcholinesterase (EeAChE) 13.66 µM N/A
5F PDE4A 2.3 nM >100-fold

Structure-Activity Relationship (SAR) Insights

  • C-6 Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl, p-chlorophenyl) enhance anticancer and antimicrobial activity by improving membrane permeability and target binding .
  • C-3 Substituents: Bulky or aromatic groups (e.g., tert-butylphenoxymethyl, adamantyl) contribute to selectivity and metabolic stability. For example, the tert-butyl group in the target compound may reduce cytochrome P450-mediated oxidation .
  • Hybrid Scaffolds : Combining triazolothiadiazines with pyrazole or pyran moieties (e.g., 6-[3-(4-fluorophenyl)-pyrazol-4-yl] derivatives) enhances antioxidant and antiproliferative activities .

Biologische Aktivität

The compound 3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolo-thiadiazine family known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H21FN4OS
  • Molecular Weight : 396.48 g/mol
  • CAS Number : 3714025

The compound features a triazole ring fused with a thiadiazine moiety, substituted with a tert-butylphenoxy group and a fluorophenyl group. These modifications are crucial for its biological activity and specificity towards various targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : The unique structure enhances its effectiveness against various cancer cell lines. It has shown promising results in inhibiting the proliferation of human malignant cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • Antimicrobial Properties : It displays notable antimicrobial effects against both bacterial and fungal strains. Studies have demonstrated comparable antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria .
  • Enzyme Inhibition : The compound acts as an inhibitor of several enzymes including carbonic anhydrase and cholinesterase, which are vital in various physiological processes .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of the fluorinated aryl group and phenoxy moiety significantly contributes to the compound's biological activity. Modifications to these groups can enhance specificity towards biological targets while minimizing off-target effects .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effect of the compound on MCF-7 cells, revealing an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .
    • Another research indicated that derivatives of triazolo-thiadiazines showed enhanced selectivity towards cancer cells compared to normal cells, suggesting a potential for targeted therapy.
  • Antimicrobial Activity :
    • In vitro studies demonstrated that the compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Enzyme Inhibition Studies :
    • The compound was tested for its inhibitory action on carbonic anhydrase; results showed a significant reduction in enzyme activity, indicating potential applications in treating conditions like glaucoma and edema .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerMCF-7 (Breast Cancer)IC50 < 10 µM
Bel-7402 (Liver Cancer)IC50 < 15 µM
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
Mycobacterium tuberculosisMIC = 64 µg/mL
AntifungalCandida albicansMIC = 16 µg/mL
Enzyme InhibitionCarbonic AnhydraseIC50 = 50 µM

Q & A

Q. What synthetic methodologies are optimized for preparing triazolothiadiazine derivatives like 3-[(4-tert-butylphenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

Answer: The synthesis typically involves cyclocondensation reactions between 4-amino-5-mercapto-1,2,4-triazole derivatives and phenacyl bromides. Key steps include:

  • Reagent Selection : Use of p-fluorophenacyl bromide and tert-butylphenoxy-substituted precursors in ethanol under reflux (80–90°C) for 1–2 hours .
  • Catalysis : Sodium acetate or potassium hydroxide as neutralizing agents to precipitate the product .
  • Purification : Recrystallization in ethanol or acetonitrile to achieve >95% purity, confirmed via HPLC .

Q. Example Reaction Conditions Table

PrecursorSolventCatalystTemp (°C)Yield (%)Purity MethodSource
4-amino-5-mercaptotriazole + p-fluorophenacyl bromideEthanolNaOAc80–9082HPLC, NMR
2-alkoxyphenyl triazole + phenacyl bromideTolueneKOH70–8075Elemental analysis

Q. What structural characterization techniques are critical for confirming the triazolothiadiazine core?

Answer:

  • X-ray Crystallography : Resolves non-planar triazolothiadiazine rings with dihedral angles (e.g., 10.54° between triazolo-thiadiazine and benzene rings) and π-π interactions (centroid distances ~3.57 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.3 ppm) .
    • IR : Confirms thiadiazine S–N stretching (620–650 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does molecular docking predict the biological activity of triazolothiadiazines against fungal targets like 14α-demethylase lanosterol (CYP51)?

Answer:

  • Target Selection : CYP51 (PDB: 3LD6) is prioritized due to its role in ergosterol biosynthesis .
  • Docking Workflow :
    • Ligand Preparation : Optimize triazolothiadiazine geometry using DFT (B3LYP/6-31G*).
    • Binding Site Analysis : Identify hydrophobic pockets accommodating tert-butyl and fluorophenyl groups.
    • Scoring : Binding energies ≤−8.5 kcal/mol suggest competitive inhibition via heme iron coordination .
  • Validation : Correlate docking scores with in vitro antifungal IC₅₀ values (e.g., Candida albicans: 12–18 µM) .

Q. What structure-activity relationships (SAR) govern the antimicrobial potency of triazolothiadiazines?

Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -F) : Enhance membrane penetration (log P reduction by 0.3–0.5 units) .
    • Bulky Groups (e.g., tert-butylphenoxy) : Improve target binding via hydrophobic interactions (ΔG binding ↓ by 1.2 kcal/mol) .
  • Activity Trends :
    • Antifungal : Fluoro-substituted derivatives show 2–3× higher activity against Aspergillus spp. vs. non-halogenated analogs .
    • Antibacterial : Methoxy groups at position 6 reduce Gram-negative activity (MIC ↑ from 8 to 32 µg/mL) .

Q. How do crystallographic studies resolve contradictions in reported biological data for triazolothiadiazines?

Answer: Discrepancies in activity (e.g., variable MICs across studies) arise from polymorphic forms or hydration states. Mitigation strategies:

  • Polymorph Screening : Use PXRD to identify dominant crystal forms (e.g., Form I vs. Form II) .
  • Solvent Effects : Ethanol recrystallization yields thermodynamically stable forms with consistent bioactivity .
  • Hydration Analysis : TGA/DSC confirms anhydrous vs. monohydrate structures (weight loss ~5% at 100–120°C) .

Q. What experimental and computational approaches are used to optimize triazolothiadiazine solubility without compromising activity?

Answer:

  • Experimental :
    • Salt Formation : Synthesize hydrochloride or mesylate salts (solubility ↑ from <0.1 mg/mL to >5 mg/mL in PBS) .
    • Co-crystallization : Use succinic acid to enhance aqueous solubility (1:1 molar ratio, Δsolubility = +300%) .
  • Computational :
    • QSAR Modeling : Identify substituents (e.g., -SO₂NH₂) that balance log P (target 2.5–3.5) and polar surface area (>80 Ų) .

Q. Data Contradiction Analysis Example

StudyReported MIC (µg/mL)Crystallographic FormSolubility (mg/mL)
A 4 (C. albicans)Form I (anhydrous)0.2
B 16 (C. albicans)Form II (hydrate)1.8
Conclusion : Hydration state and polymorphic form critically influence bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.